Cas no 80457-74-5 ((4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-HYDROXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID
- 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- EN300-297120
- AKOS000185026
- BB 0254815
- SR-01000552183-1
- 80457-74-5
- AKOS016344026
- 2-(3-hydroxyphenyl)thiazolidine-4-carboxylicacid
- CS-0269198
- FT-0641763
- VS-08730
- 2-(3-hydroxyphenyl)-4-carboxy-1,3-thiazolidine
- SR-01000552183
- DTXSID00389488
- SB49391
- 2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid
- CCG-198449
- STK327458
- DB-056437
- BBL028346
- AG-690/12868873
- (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
-
- MDL: MFCD09859175
- Inchi: 1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)
- InChI Key: FJKZSYINEIIGCM-UHFFFAOYSA-N
- SMILES: S1CC(C(=O)O)NC1C1C=CC=C(C=1)O
Computed Properties
- Exact Mass: 225.04600
- Monoisotopic Mass: 225.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 94.9Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 505.8±50.0 °C at 760 mmHg
- Flash Point: 259.7±30.1 °C
- PSA: 94.86000
- LogP: 1.50920
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312017-1g |
2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid |
80457-74-5 | 95% | 1g |
$320 | 2024-07-23 | |
| Chemenu | CM312017-5g |
2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid |
80457-74-5 | 95% | 5g |
$825 | 2021-08-18 | |
| abcr | AB409504-500 mg |
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
80457-74-5 | 500MG |
€254.60 | 2022-08-31 | ||
| abcr | AB409504-1 g |
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
80457-74-5 | 1g |
€322.50 | 2023-04-24 | ||
| TRC | R249920-250mg |
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
80457-74-5 | 250mg |
$ 275.00 | 2022-06-02 | ||
| TRC | R249920-500mg |
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
80457-74-5 | 500mg |
$ 450.00 | 2022-06-02 | ||
| TRC | R249920-1000mg |
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
80457-74-5 | 1g |
$ 720.00 | 2022-06-02 | ||
| Enamine | EN300-297120-0.05g |
2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
80457-74-5 | 0.05g |
$468.0 | 2023-09-06 | ||
| Enamine | EN300-297120-0.1g |
2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
80457-74-5 | 0.1g |
$490.0 | 2023-09-06 | ||
| Enamine | EN300-297120-0.25g |
2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
80457-74-5 | 0.25g |
$513.0 | 2023-09-06 |
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Suppliers
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Exploring the Potential of (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 80457-74-5) in Modern Research
The compound (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 80457-74-5) is a fascinating molecule that has garnered attention in various scientific fields. This thiazolidine derivative combines a unique structural framework with potential biological activities, making it a subject of interest for researchers exploring pharmaceutical applications, biochemical pathways, and medicinal chemistry. Its molecular structure features a thiazolidine ring coupled with a hydroxyphenyl group and a carboxylic acid moiety, which contribute to its diverse reactivity and functionality.
In recent years, the scientific community has shown increasing interest in thiazolidine-based compounds due to their potential roles in drug discovery and therapeutic development. The (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid stands out as a promising candidate, particularly in studies related to neuroprotection, anti-inflammatory effects, and metabolic regulation. Researchers are particularly intrigued by its possible interactions with biological targets such as enzymes and receptors, which could pave the way for novel treatment strategies.
The synthesis and characterization of CAS No. 80457-74-5 involve advanced organic chemistry techniques, including stereoselective synthesis to achieve the desired (4R) configuration. This aspect is crucial because the stereochemistry of the molecule can significantly influence its biological activity and pharmacokinetic properties. Analytical methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of this compound, ensuring its suitability for further research applications.
One of the most exciting aspects of (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is its potential in addressing current health challenges. For instance, with the growing global focus on neurodegenerative diseases like Alzheimer's and Parkinson's, researchers are investigating whether this compound could modulate oxidative stress or inflammatory responses in neural tissues. Similarly, its thiazolidine core bears structural resemblance to known bioactive molecules, suggesting possible applications in metabolic disorder research.
From a chemical biology perspective, the hydroxyphenyl-thiazolidine-carboxylic acid structure presents interesting possibilities for molecular design and drug optimization. The presence of multiple functional groups allows for various chemical modifications, enabling researchers to fine-tune the compound's properties for specific applications. This flexibility makes CAS No. 80457-74-5 a valuable building block in medicinal chemistry projects aiming to develop new therapeutic agents with improved efficacy and safety profiles.
The commercial and research availability of (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been expanding to meet the growing demand from pharmaceutical companies, research institutions, and biotechnology firms. Suppliers typically offer this compound with detailed analytical data and certificates of analysis, ensuring researchers can confidently incorporate it into their studies. Current market trends indicate increasing interest in chiral building blocks like this one, particularly for asymmetric synthesis and drug development applications.
Looking ahead, the future research directions for 80457-74-5 may include more comprehensive biological screening to identify specific molecular targets, detailed structure-activity relationship studies to optimize its properties, and exploration of its potential in combination therapies. As the scientific understanding of thiazolidine derivatives continues to grow, (4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid may emerge as a key player in developing solutions for various health challenges, contributing to advancements in personalized medicine and targeted therapies.
For researchers working with this compound, it's important to consider proper storage conditions (typically cool and dry environments) and handling procedures to maintain its stability. While not classified as hazardous, standard laboratory safety practices should always be followed when working with any chemical substance. The growing body of literature on similar thiazolidine compounds suggests that careful experimental design and thorough characterization will be essential for unlocking the full potential of this interesting molecule.
80457-74-5 ((4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid) Related Products
- 42607-21-6(2-Phenyl-1,3-thiazolidine-4-carboxylic Acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)